Regioisomeric Binding Affinity to EF-G: 26-Hydroxy vs. 27-Hydroxy Fusidic Acid Derivatives
In a direct in silico head-to-head comparison using the crystal structure of Thermus thermophilus EF-G (PDB 4V5F), 26-hydroxyfusidic acid (compound 3) exhibited a docking score of −2.6 kcal/mol, which is 35% lower (i.e., less favorable) than the parent fusidic acid score of −4.0 kcal/mol. By comparison, its regioisomer 27-hydroxyfusidic acid (compound 2) showed a docking score of −2.5 kcal/mol, representing a 37.5% reduction from the parent [1]. This 0.1 kcal/mol difference between the two regioisomers, though small, reflects distinct hydrogen-bonding conformations: the C-11/C-26 hydrogen bond in compound 3 anchors the methylene group in a distinct orientation versus the C-11/C-27 hydrogen bond in compound 2 [1]. These quantitative binding energetics provide a computational basis for the differential biological activity and chromatographic behavior between the two EP impurity candidates, supporting selection of the correct regioisomer for method-specific applications.
| Evidence Dimension | In silico docking score (binding affinity to EF-G, kcal/mol) |
|---|---|
| Target Compound Data | −2.6 kcal/mol |
| Comparator Or Baseline | Fusidic acid: −4.0 kcal/mol; 27-Hydroxyfusidic acid: −2.5 kcal/mol |
| Quantified Difference | 35% reduction vs. fusidic acid; 0.1 kcal/mol weaker than 27-hydroxy regioisomer |
| Conditions | Molecular docking simulation using Thermus thermophilus EF-G crystal structure (PDB 4V5F); AutoDock Vina scoring function |
Why This Matters
The quantifiable difference in binding energetics directly influences retention behavior in reversed-phase HPLC and is a key distinguishing parameter for analytical method development, ensuring the correct regioisomer is procured for EP-compliant impurity profiling.
- [1] Ibrahim, A.R.S.; Elokely, K.M.; Ferreira, D.; et al. Microbial Oxidation of the Fusidic Acid Side Chain by Cunninghamella echinulata. Molecules 2018, 23(4), 970. View Source
